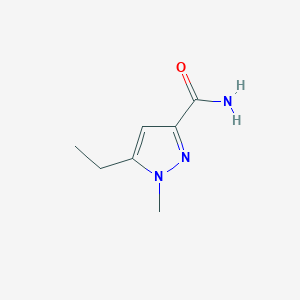
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Cat. No. B1456372
Key on ui cas rn:
863751-98-8
M. Wt: 153.18 g/mol
InChI Key: KFWIZKIUVPKZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07879849B2
Procedure details


A mixture of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (5.03 g, 27.6 mmol) and ammonium hydroxide (28 mL of 30%) was stirred for 18 hours at ambient temperature. A precipitate formed, was isolated by filtration, and washed with cold hexanes to provide 2.60 g of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide as a white solid, mp 170-172° C.
Quantity
5.03 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([O:11]CC)=O)[CH:4]=1)[CH3:2].[OH-].[NH4+:15]>>[CH2:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([NH2:15])=[O:11])[CH:4]=1)[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC(=NN1C)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 18 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold hexanes
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC(=NN1C)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
